2-(4-Cyclohexylphenyl)propanal
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Overview
Description
2-(4-Cyclohexylphenyl)propanal is an organic compound characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexylbenzene with propanal. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.
Another method involves the reduction of 2-(4-Cyclohexylphenyl)propanone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an aldehyde, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation or reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-(4-Cyclohexylphenyl)propanoic acid.
Reduction: 2-(4-Cyclohexylphenyl)propanol.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
Scientific Research Applications
2-(4-Cyclohexylphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenyl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyclohexylphenyl)propionic acid: A structurally similar compound with a carboxylic acid group instead of an aldehyde.
2-(4-Cyclohexylphenyl)propanol: The reduced form of 2-(4-Cyclohexylphenyl)propanal with a primary alcohol group.
2-(4-Cyclohexylphenyl)propanone: The ketone analog of this compound.
Uniqueness
This compound is unique due to its aldehyde functional group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the cyclohexyl group also influences its chemical properties and interactions, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C15H20O |
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Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)propanal |
InChI |
InChI=1S/C15H20O/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3 |
InChI Key |
VANPJWVJSWGRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
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